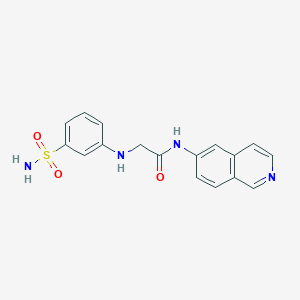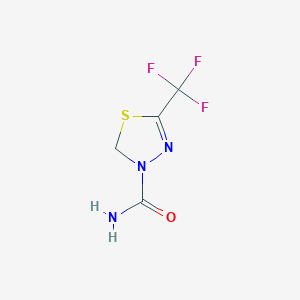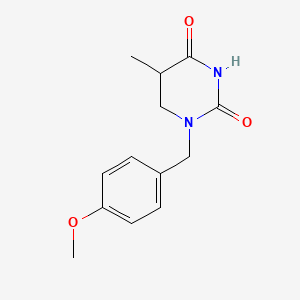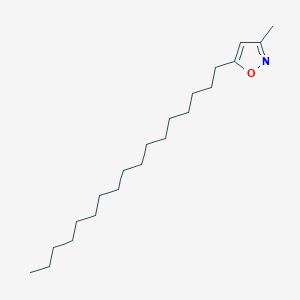
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline moiety linked to a glycinamide group, with a sulfamoylphenyl substituent. Its molecular structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety is synthesized through cyclization reactions involving appropriate precursors.
Attachment of Glycinamide Group: The glycinamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group is attached through sulfonation reactions, using reagents such as sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like flow chemistry and automated synthesis.
Chemical Reactions Analysis
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to active sites of enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
N-Isoquinolin-6-yl-N~2~-(3-sulfamoylphenyl)glycinamide can be compared with similar compounds like:
N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide: This compound has a methylsulfanyl group instead of a sulfamoyl group, leading to different chemical properties and reactivity.
N-(Isoquinolin-6-yl)-2-((3-sulfamoylphenyl)amino)acetamide: This compound features an acetamide group, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific substituents and their impact on its chemical and biological properties.
Properties
CAS No. |
920513-57-1 |
|---|---|
Molecular Formula |
C17H16N4O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-isoquinolin-6-yl-2-(3-sulfamoylanilino)acetamide |
InChI |
InChI=1S/C17H16N4O3S/c18-25(23,24)16-3-1-2-14(9-16)20-11-17(22)21-15-5-4-13-10-19-7-6-12(13)8-15/h1-10,20H,11H2,(H,21,22)(H2,18,23,24) |
InChI Key |
XFVNBZQYCBRDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)

![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)






![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

